molecular formula C10H11NO B14317927 N-(4-Methoxyphenyl)prop-1-en-1-imine CAS No. 113742-53-3

N-(4-Methoxyphenyl)prop-1-en-1-imine

Katalognummer: B14317927
CAS-Nummer: 113742-53-3
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: QSWLNEKACKPVIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)prop-1-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a prop-1-en-1-yl chain and a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)prop-1-en-1-imine can be synthesized through the reaction of 4-methoxybenzaldehyde with prop-1-en-1-amine. The reaction typically involves the following steps:

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of prop-1-en-1-amine to form an imine. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.

    Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic hydrogenation can also be employed to enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxyphenyl)prop-1-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenyl)prop-1-en-1-imine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)prop-1-en-1-imine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

N-(4-Methoxyphenyl)prop-1-en-1-imine can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)prop-1-en-1-amine: This compound differs by the presence of an amine group instead of an imine group.

    N-(4-Methoxyphenyl)prop-1-en-1-ol: This compound has a hydroxyl group instead of an imine group.

    N-(4-Methoxyphenyl)prop-1-en-1-nitrile: This compound has a nitrile group instead of an imine group.

Uniqueness

This compound is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs.

Eigenschaften

113742-53-3

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7H,1-2H3

InChI-Schlüssel

QSWLNEKACKPVIC-UHFFFAOYSA-N

Kanonische SMILES

CC=C=NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.